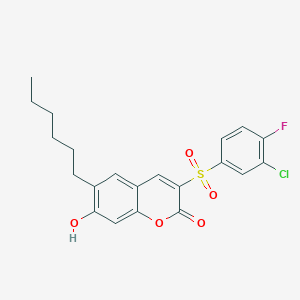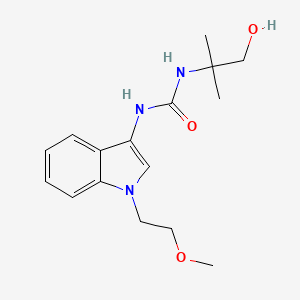
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Indoximod, which is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. IDO is an enzyme that plays a crucial role in immune regulation, and the inhibition of this pathway has shown promising results in the treatment of cancer and other diseases.
Scientific Research Applications
Oxidative Esterification Applications
A study highlighted the use of urea derivatives in the oxidative esterification of aromatic aldehydes. This process, utilizing urea-2,2-dihydroperoxypropane as a solid oxidant, transforms aromatic aldehydes into their corresponding benzoate derivatives under mild conditions. This method offers a solvent- and metal-free approach, providing high yields and short reaction times, indicating its utility in green chemistry and organic synthesis processes (Khosravi et al., 2017).
Acetylcholinesterase Inhibition
Another area of application is in the development of novel acetylcholinesterase inhibitors. Flexible urea derivatives were synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length and test compounds with greater conformational flexibility, contributing to the understanding of how such compounds can be designed for enhanced biological activity (Vidaluc et al., 1995).
Gelation and Rheology Modification
The ability of urea derivatives to form hydrogels in various acids was explored, showing that the morphology and rheology of these gels could be tuned by the identity of the anion. This finding opens avenues for using such compounds in creating materials with specific physical properties, potentially useful in biomedical applications and materials science (Lloyd & Steed, 2011).
Role in Polymerisation Processes
Urea has been identified as an efficient reagent for synthesizing novel components in cationic ring-opening polymerization. Its application in the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane demonstrates urea's potential as a cost-effective and non-toxic raw material for large-scale production in polymer chemistry (Annby et al., 2001).
DNA Interaction Studies
Research on Schiff bases containing urea has shown interactions with calf thymus DNA, providing insights into the potential applications of such compounds in understanding molecular interactions with nucleic acids. These interactions are crucial for developing new therapeutic agents and understanding the molecular basis of diseases (Ajloo et al., 2015).
properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,11-20)18-15(21)17-13-10-19(8-9-22-3)14-7-5-4-6-12(13)14/h4-7,10,20H,8-9,11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBUGUJYXZGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

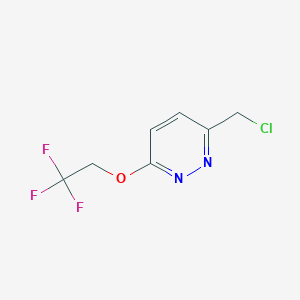
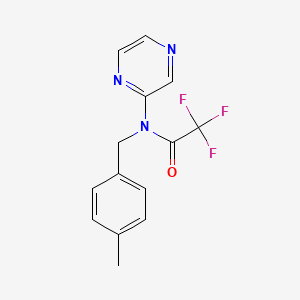

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)
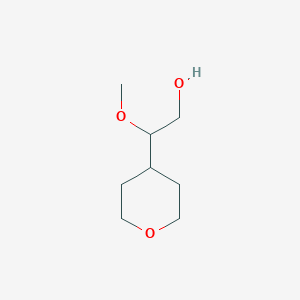
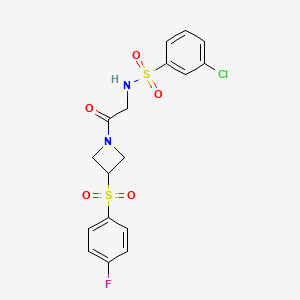
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)

![1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603458.png)
